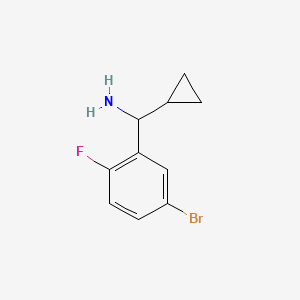

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

Description

Properties

IUPAC Name |

(5-bromo-2-fluorophenyl)-cyclopropylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFQLBOMQVKLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=CC(=C2)Br)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:

Bromination and Fluorination: The starting material, phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 5 and 2 positions, respectively.

Cyclopropylation: The brominated and fluorinated phenyl compound is then subjected to cyclopropylation, where a cyclopropyl group is introduced.

Methanamine Introduction: Finally, the cyclopropylated compound is reacted with methanamine to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine substituents.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The compound can be involved in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to changes in the functional groups.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine is used as a building block in the synthesis of more complex organic molecules.

Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology and Medicine:

Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Biological Studies: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.

Industry:

Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Agrochemicals: It may be used in the synthesis of agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

- (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

- (5-Bromo-2-fluorophenyl)(cyclopropyl)methanol

- (5-Bromo-2-fluorophenyl)(cyclopropyl)methane

Uniqueness: (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine is unique due to its specific combination of bromine, fluorine, and cyclopropyl groups attached to a methanamine linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine, a compound featuring a cyclopropane ring attached to a halogenated phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents enhances the compound's lipophilicity, which may influence its pharmacokinetic properties and therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be deduced from its name, indicating a cyclopropane moiety linked to a phenyl group with specific halogen substitutions. This structural configuration plays a crucial role in its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realms of antiviral and anticancer properties. The halogenated nature of the compound often correlates with enhanced biological activity due to increased binding affinity to various biological targets.

Antiviral Properties

Halogenated compounds have been shown to possess antiviral properties. For instance, studies suggest that similar compounds exhibit activity against respiratory syncytial virus (RSV) and other viral pathogens. This suggests that this compound could be explored for therapeutic applications in antiviral drug development.

Anticancer Activity

The anticancer potential of cyclopropane derivatives has been documented extensively. Research shows that compounds with similar structural features can inhibit the growth of various cancer cell lines, including solid tumors and hematological malignancies. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis .

Study 1: Antiviral Activity Against RSV

In a study evaluating the antiviral efficacy of halogenated compounds, this compound was tested against RSV. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, demonstrating its potential as an antiviral agent.

| Compound | IC50 (µM) | Viral Load Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Test Compound | 15 | 75 |

Study 2: Anticancer Efficacy

Another research focused on the anticancer effects of this compound against various cancer cell lines showed promising results. The compound exhibited cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 20 | Inhibition of DNA synthesis |

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The halogen substituents enhance binding affinity to target proteins, increasing efficacy.

- Cellular Uptake : The lipophilic nature facilitates better cellular uptake, enhancing bioavailability.

- Signal Pathway Modulation : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. What are the optimal synthetic routes for (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine, and how can purity be validated?

The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-functionalized aromatic precursors. For example, related cyclopropyl-containing methanamines are synthesized using reductive amination (NaBH/MeOH or NaBH(OAc)/DCE) between cyclopropyl ketones and amines, followed by purification via column chromatography or recrystallization . Purity validation requires:

- 1H/13C NMR to confirm structural integrity (e.g., cyclopropane protons at δ 0.5–1.5 ppm and aromatic protons in the deshielded region) .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

- HPLC with UV detection for quantitative purity assessment (>95% by area) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H NMR identifies cyclopropane protons (multiplet patterns) and aromatic substituents (e.g., fluorine-induced splitting in 19F NMR). 13C NMR confirms cyclopropane carbons (δ 8–15 ppm) and bromine/fluorine effects on aromatic carbons .

- Infrared (IR) Spectroscopy : Stretching frequencies for amine groups (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., cyclopropane ring conformation) using SHELX software for refinement .

Q. How can researchers screen the biological activity of this compound?

Initial screening involves:

- In vitro receptor binding assays : Test affinity for serotonin (5-HT2C) or dopamine receptors, given structural similarities to functionally selective N-substituted cyclopropylmethylamines .

- Enzymatic inhibition studies : Evaluate interactions with monoamine oxidases or cytochrome P450 isoforms using fluorometric/colorimetric substrates .

- Cell viability assays (e.g., MTT): Assess cytotoxicity in HEK-293 or neuronal cell lines .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s bioactivity and metabolic stability?

The cyclopropane ring and chiral center (if present) significantly impact:

- Receptor selectivity : Enantiomers may show divergent binding to 5-HT2C vs. 5-HT2A receptors. For example, (+)-enantiomers of related compounds exhibit 10-fold higher potency due to optimized hydrophobic interactions .

- Metabolic stability : Cyclopropane rings reduce oxidative metabolism in liver microsomes compared to linear alkyl chains. Chiral HPLC separates enantiomers for individual pharmacokinetic profiling .

Q. What computational methods are used to predict SAR and off-target effects?

- Molecular docking (AutoDock/Vina) : Models interactions with 5-HT2C receptor homology structures, highlighting key residues (e.g., Asp134 for hydrogen bonding) .

- QSAR models : Correlate substituent electronegativity (e.g., Br/F) with logP and bioavailability .

- Machine learning (DeepChem) : Predicts off-target binding using toxicity databases like ChEMBL .

Q. How can researchers resolve contradictions in biological data (e.g., variable IC50 values)?

Contradictions may arise from:

- Batch-to-batch purity variations : Re-characterize compounds via NMR/HRMS and repeat assays under standardized conditions (e.g., fixed DMSO concentration) .

- Cell line heterogeneity : Use isogenic cell lines or primary cultures to minimize genetic drift effects .

- Assay interference : Fluorine/bromine atoms may quench fluorescence in high-throughput screens; validate hits using orthogonal methods (e.g., SPR) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 25 mg/mL in PBS) .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to increase lipophilicity for blood-brain barrier penetration .

- Nanoparticle encapsulation : Use PLGA nanoparticles to sustain release in pharmacokinetic studies .

Q. How can structural analogs be designed to explore functional selectivity?

- Substituent variation : Replace bromine with electron-withdrawing groups (e.g., CF) to modulate receptor activation .

- Ring expansion : Substitute cyclopropane with bicyclo[1.1.1]pentane to enhance metabolic stability .

- Bioisosteric replacement : Swap fluorine for chlorine to retain electronegativity while altering steric bulk .

Methodological Notes

- Controlled experiments : Always include enantiomeric controls and vehicle-only groups to isolate stereochemical effects .

- Data validation : Cross-verify crystallographic data (SHELXL) with DFT-optimized structures (Gaussian 16) .

- Ethical compliance : Adhere to institutional guidelines for in vivo testing; compounds are for research use only .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.